molecular formula C20H19N5OS B11231774 4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11231774
M. Wt: 377.5 g/mol
InChI Key: LAEZFPHBJRKEEI-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a synthetic compound that belongs to the class of triazolothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with substituted benzyl bromides under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolothiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific molecular pathways involved in cancer cell proliferation and apoptosis.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR), leading to the induction of apoptosis in cancer cells. The binding of the compound to these targets disrupts their normal function, resulting in the activation of downstream signaling pathways that promote cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles
  • 2,6-bis(1,2,3-triazol-4-yl)pyridine derivatives

Uniqueness

4-(propan-2-yl)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide stands out due to its unique structural features and the presence of both triazole and thiadiazole rings. This dual functionality enhances its binding affinity and specificity towards molecular targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

4-propan-2-yl-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H19N5OS/c1-13(2)15-7-9-16(10-8-15)18(26)21-11-14-3-5-17(6-4-14)19-24-25-12-22-23-20(25)27-19/h3-10,12-13H,11H2,1-2H3,(H,21,26)

InChI Key

LAEZFPHBJRKEEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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